molecular formula C23H15Cl2NO2 B11930121 6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone CAS No. 192187-33-0

6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone

Cat. No.: B11930121
CAS No.: 192187-33-0
M. Wt: 408.3 g/mol
InChI Key: IDKYCLCDTGIFBA-UHFFFAOYSA-N
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Description

6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a quinolinone core structure substituted with chlorobenzoyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the preparation of the quinolinone core, which can be derived from aniline derivatives.

    Formation of Quinolinone Core: The aniline derivative undergoes cyclization with appropriate reagents to form the quinolinone structure.

    Substitution Reactions: The quinolinone core is then subjected to substitution reactions to introduce the chlorobenzoyl and chlorophenyl groups. This can be achieved using chlorobenzoyl chloride and chlorophenylboronic acid in the presence of catalysts such as palladium.

    Methylation: The final step involves the methylation of the quinolinone nitrogen using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinolinone derivatives.

    Substitution: Formation of substituted quinolinone derivatives with new functional groups.

Scientific Research Applications

6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorobenzoyl)-4-phenyl-1-methyl-2(1H)-quinolinone: Lacks the chlorophenyl group.

    6-(4-methylbenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone: Contains a methylbenzoyl group instead of chlorobenzoyl.

    6-(4-chlorobenzoyl)-4-(3-methylphenyl)-1-methyl-2(1H)-quinolinone: Contains a methylphenyl group instead of chlorophenyl.

Uniqueness

6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone is unique due to the presence of both chlorobenzoyl and chlorophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

192187-33-0

Molecular Formula

C23H15Cl2NO2

Molecular Weight

408.3 g/mol

IUPAC Name

6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methylquinolin-2-one

InChI

InChI=1S/C23H15Cl2NO2/c1-26-21-10-7-16(23(28)14-5-8-17(24)9-6-14)12-20(21)19(13-22(26)27)15-3-2-4-18(25)11-15/h2-13H,1H3

InChI Key

IDKYCLCDTGIFBA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=CC1=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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